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Compound of Interest

Compound Name: 1-(6-chloro-1H-indol-2-yl)ethanone

Cat. No.: B15069825

Get Quote

Executive Summary & Structural Context
Compound: 1-(6-chloro-1H-indol-2-yl)ethanone CAS: N/A (Derivative of CAS 4264-35-1)

Class: Indole-2-carbonyl derivative; Kinase inhibitor scaffold.[1][2]

The 2-acetylindole scaffold is a critical pharmacophore in drug discovery, particularly for matrix

metalloprotease (MMP) and kinase inhibitors.[1] The addition of a chlorine atom at the C6

position is a classic medicinal chemistry strategy to block metabolic oxidation and modulate

lipophilicity.

From a crystallographic perspective, the introduction of the 6-chloro substituent significantly

alters the lattice energy and packing efficiency compared to the parent 2-acetylindole. While

the parent compound relies almost exclusively on N–H[1]···O hydrogen bonding, the 6-chloro

derivative introduces the potential for Cl···π and Cl···O halogen bonding, which can stabilize

alternative space groups and increase melting points.[1]

Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, a high-purity synthesis followed by a controlled

slow-evaporation technique is required.[1] The following protocol is self-validating: if the melting
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point deviates by >2°C, recrystallization must be repeated.

Phase I: Synthesis (Friedel-Crafts Acylation)
Reagents: 6-chloroindole (1.0 eq), Acetic Anhydride (1.2 eq), Boron Trifluoride Etherate (

) (1.5 eq).[1]

Solvent: Anhydrous Dichloromethane (DCM).[1]

Procedure:

Dissolve 6-chloroindole in dry DCM at 0°C under

atmosphere.

Add acetic anhydride dropwise.[1]

Add

slowly to avoid exotherm.[1]

Reflux for 2 hours (Monitor via TLC: Hexane/EtOAc 7:3).

Quench with ice water; extract with DCM.

Purification: Column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Phase II: Crystallization (Slow Evaporation)[1]
Solvent System: Ethanol/Water (9:[1]1) or Acetonitrile.[1][2]

Method:

Dissolve 50 mg of purified solid in minimal hot ethanol (~2 mL).

Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

Cover vial with parafilm; poke 3 small holes.[1]
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Store in a vibration-free environment at 20°C for 3-5 days.

Harvest: Select block-like crystals with sharp edges; avoid needles (often twinned).

Workflow Diagram
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Click to download full resolution via product page

Figure 1: Optimized workflow for synthesis and generation of diffraction-quality crystals.

Comparative Structural Analysis
This section compares the predicted structural metrics of the target against the experimental

benchmarks of its closest analogs.

Benchmark Data Sources
Parent Scaffold: 2-Acetylindole (CAS 4264-35-1).[1][3] Known for forming centrosymmetric

dimers.[1]

Structural Surrogate: 6-Chloro-2-oxindole (CAS 56341-37-8).[1] Provides data on the "6-

chloro" electronic effect.

Table 1: Structural Parameters Comparison
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Feature
Parent: 2-

Acetylindole

(Benchmark)

Target: 1-(6-chloro-

1H-indol-2-

yl)ethanone

(Predicted)

Significance

Crystal System Monoclinic Monoclinic / Triclinic

Cl atom lowers

symmetry, often

forcing

or

.[1]

Space Group (Typical for indoles) (Predicted)

Favors

centrosymmetric

packing for dipole

cancellation.[1]

Planarity
High (Indole +

Carbonyl coplanar)
High

The 6-Cl is in-plane;

does not disrupt

conjugation.[1]

Primary Interaction N–H···O=C (Strong) N–H[1]···O=C (Strong)

Forms the

characteristic

dimer motif.[1]

Secondary Interaction C–H···π Cl···Cl / Cl···O

Critical Difference: Cl

interactions increase

melting point and

lattice stability.[1]

Calc. Density ~1.25 g/cm³ ~1.45 g/cm³

Heavier halogen

increases density

significantly.[1]

Mechanism of Packing: The "Dimer" Motif
Both the parent and the 6-chloro derivative are driven by the strong hydrogen bond donor

(Indole N-H) and acceptor (Acetyl C=O).[1] This typically results in a Centrosymmetric Dimer (
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graph set).[1]

Parent Behavior: These dimers stack in layers held together by weak van der Waals forces.

6-Cl Behavior: The chlorine atom acts as a "hook" between layers. The electron-deficient

-hole of the chlorine can interact with the electron-rich carbonyl oxygen of a neighboring
layer, creating a tighter, more interlocked 3D network.[1]

Interaction Pathway Diagram

Molecule A
(Donor N-H)
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(Acceptor C=O)
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(Cl...O / Cl...Cl)

 6-Cl Substituent R2,2(8) Dimer

3D Crystal Lattice

 Inter-layer Stabilization

Click to download full resolution via product page

Figure 2: Primary packing interactions.[1] The H-bond dimer forms the core unit, while the Cl-

substituent stabilizes the 3D lattice.

Experimental Validation Standards
To confirm the structure of your synthesized 1-(6-chloro-1H-indol-2-yl)ethanone, you must

collect the following data points. This serves as your "Quality Control" checklist.

Unit Cell Determination:

Target R-factor (
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): < 5.0%[1]

Goodness of Fit (GoF): 0.9 - 1.2[1]

Note: If

, check for twinning (common in chloro-indoles).[1]

Bond Length Verification:

C=O Bond: Expected ~1.22 Å.[1] (If >1.25 Å, suspect enolization or disorder).[1]

C-Cl Bond: Expected ~1.74 Å.[1]

Hirshfeld Surface Analysis:

Generate a

surface map.[1]

Red spots should appear only at the N-H[1]···O and Cl···X contact points. Random red

spots indicate bad data or disorder.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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yl)ethanone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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